molecular formula C4H7ClO2<br>ClCH2CO2C2H5<br>C4H7ClO2 B140656 Ethyl chloroacetate CAS No. 105-39-5

Ethyl chloroacetate

Cat. No. B140656
CAS RN: 105-39-5
M. Wt: 122.55 g/mol
InChI Key: VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of ethyl chloroacetate. One approach involves the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes, leading to the formation of ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates, which are useful intermediates in organic synthesis . Another method includes the esterification of chloroacetic acid and ethanol using sodium dodecyl sulfate (SDS) as a catalyst, which provides a high yield and is considered environmentally friendly . Additionally, nanometer CeO2 has been used as a catalyst under microwave irradiation to achieve the esterification of chloroacetic acid and ethanol, resulting in a yield of over 98% .

Molecular Structure Analysis

The molecular structure of ethyl chloroacetate has been determined through various analytical techniques. X-ray crystallographic analysis has been employed to revise the structure of by-products in the synthesis of ethyl chloroacetate derivatives . Moreover, the molecular structure of ethyl chloride, a related compound, has been elucidated using a combination of electron-diffraction data and spectroscopic moments of inertia, providing detailed information about bond lengths and angles .

Chemical Reactions Analysis

Ethyl chloroacetate plays a crucial role in the selective oxidation and functionalization of C-H bonds under copper catalysis, with molecular oxygen and ethyl chloroacetate acting as a promoter . It is also involved in the Knoevenagel condensation reaction, leading to compounds with potential antimicrobial and antioxidant activities . Furthermore, ethyl chloroacetate has been used in the condensation with hydroxy groups to synthesize compounds with antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl chloroacetate have been studied, including its behavior in different temperatures. The Raman spectrum of ethyl chloroacetate reveals the presence of rotational isomers and provides information on the carbonyl frequency, which is split into two lines due to these isomers . These properties are essential for understanding the reactivity and stability of ethyl chloroacetate under various conditions.

Scientific Research Applications

1. Gas Chromatography Analytical Methods

ECA is instrumental in developing analytical methods for monitoring chemical reactions, particularly in gas chromatography (GC). Husain et al. (1997) developed a GC method for the separation and quantitative determination of carbontetrachloride, ethanol, water, and ECA, which is crucial for the process development of ECA (Husain, Sarma, Lakshmi, & Rao, 1997).

2. Catalytic Synthesis

ECA is synthesized through esterification processes using different catalysts. For instance, Xu An-wu (2008) reported the synthesis of ECA by esterification of chloroacetic acid and ethanol using nanometer CeO2 as a catalyst under microwave irradiation, achieving an esterification yield of over 98% (Xu An-wu, 2008).

3. Electrochemical Studies

The electrochemical behavior of ECA has been studied extensively. Klein et al. (2000) investigated the catalytic reduction of ECA by cobalt(I) salen, providing insights into the electrochemical processes involving ECA (Klein, Alleman, Peters, Karty, & Reilly, 2000).

4. Raman Spectroscopy

The Raman spectrum of ECA has been analyzed to understand its molecular structure and behavior. Neelakantan (1964) studied the Raman spectrum of ECA, contributing to the knowledge of its molecular vibrations and structure (Neelakantan, 1964).

5. Environmentally Friendly Synthesis

ECA's synthesis has also been approached from an environmentally friendly perspective. Qian, Xu, and Zhang (2011) used sodium dodecyl sulfate as a catalyst for ECA synthesis, achieving high yields and supporting green chemistry principles (Qian, Xu, & Zhang, 2011).

6. Photolysis Studies

Photolysis of ECA in liquid phase has been researched, providing insights into its reaction under specific light conditions. Wojtczak and Matuszewski (1970) presented results on the photolysis of ECA at a specific wavelength, revealing various products and quantum yields (Wojtczak & Matuszewski, 1970).

7. Synthetic Applications

ECA serves as a raw material in various synthetic processes. For example, Cheng Qing-rong (2007) used ethyl 4-chloroacetate, a derivative of ECA, to synthesize medical intermediates for cephalosporins (Cheng Qing-rong, 2007).

8. Spectroscopic and Molecular Orbital Studies

Detailed spectroscopic analyses of ECA help in understanding its molecular interactions and behavior. Dube, Porwal, and Prasad (1988) conducted infrared and Raman spectroscopic studies on ECA to explore its conformational behavior (Dube, Porwal, & Prasad, 1988).

Safety And Hazards

Ethyl chloroacetate is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It is toxic if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area and to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

While specific future directions for Ethyl chloroacetate are not mentioned in the search results, it continues to be a valuable chemical used in the preparation of crop protection agents and pharmaceutical intermediates . Its use in various chemical reactions and syntheses suggests ongoing relevance in the field of chemistry.

properties

IUPAC Name

ethyl 2-chloroacetate
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InChI

InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

VEUUMBGHMNQHGO-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCl
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Molecular Formula

C4H7ClO2, Array
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DSSTOX Substance ID

DTXSID4026715
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Molecular Weight

122.55 g/mol
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Physical Description

Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name Acetic acid, 2-chloro-, ethyl ester
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Boiling Point

289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C
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Flash Point

100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c.
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Solubility

Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23
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Density

1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

4.23-4.46, Relative vapor density (air = 1): 4.2
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Vapor Pressure

4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450
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Product Name

Ethyl chloroacetate

Color/Form

Water-white mobile liq, Liquid

CAS RN

105-39-5
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Melting Point

-15 °F (USCG, 1999), -26 °C
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Synthesis routes and methods I

Procedure details

In a pressure vessel of a capacity of 7.5 liters, equipped with a pH measuring system, 20 g of Co2 (CO)8, 10 g of NaCl as conducting salt, and 2.5 liters of ethanol denatured with toluene are combined. The apparatus is scavenged three times with carbon monoxide, and then a CO pressure of 7.5 atmospheres gauge is established. While the vessel is heated at 55° C., a solution of 20.5% sodium ethylate in ethanol is pumped in from a reservoir by means of a proportioning pump such that a pH of 7 to 8 is reached, the liquid and gas phases being thoroughly mixed by means of a circulating pump. After the reaction temperature is reached, 490 g (4 moles) Of chloroacetic acid ethyl ester is proportioned into the vessel at a constant CO pressure of 8.0 at. gauge over a period of 15 minutes, and a 20.6% solution of sodium ethylate is added through a second inlet so as to maintain a pH of approximately 7.0. Over a period of 6 hours, 1.12 kg (3.4 moles) of 20.6% sodium ethylate is pumped in. Then the vessel is cooled, the pressure is relieved, and the vessel is purged with nitrogen. The reaction solution is separated from the sodium chloride on a suction filter and distilled. 517 g of malonic acid diethyl ester is obtained (95% yield), plus 2.5 g of acetic acid ethyl ester (approx. 1% yield) and 5 g of high-boiling compounds plus 73 g of chloroacetic acid ethyl ester.
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10 g
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490 g
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Synthesis routes and methods II

Procedure details

As described in Example 1, but with 160 g of an 8.85% solution of Co2 (CO)8 in ethanol, 2.7 moles out of 4 moles of chloroacetic acid ethyl ester are reacted at 7.5 at. CO and 55° C. in 51/4 hours. 400 g of malonic acid diethyl ester is obtained (93% yield) and 3.5 g of acetic acid ethyl ester plus 160 g of chloroacetic acid ethyl ester.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

As in Example 1, but in a pressure vessel with a capacity of 18 liters equipped with a pH measuring system, 3.06 kg (25 moles) of chloroacetic acid ethyl ester, 1 liter of ethanol and 125 g of Co2 (CO)8 are combined at 5 at. CO. At a reaction temperature of 55° C., 7.03 kg of 21.9% sodium ethylate (22.6 moles) is pumped in over a period of 51/2 hours, at a pH of 7.0. 3.43 kg of malonic acid diethyl ester is obtained (yield 95%) plus 290 g of chloroacetic acid ethyl ester.
Quantity
3.06 kg
Type
reactant
Reaction Step One
Quantity
7.03 kg
Type
reactant
Reaction Step Two
[Compound]
Name
51
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

As in Example 1, but at 7.5 at. CO and a pH of 6.0, 490 g (4 moles) of chloroacetic acid ethyl ester is reacted with 1.38 kg of 15.8% sodium ethylate (3.2 moles) in ethanol, for 6 hours. Processing the reaction mixture yields 490 g of malonic acid diethyl ester (95% yield), 4.4 g of acetic acid ethyl ester (1.6% yield), 5.9 g of residue, and 98 g of chloroacetic acid ethyl ester.
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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